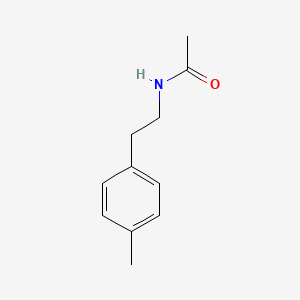

Acetamide, N-(2-(4-methylphenyl)ethyl)-

Description

BenchChem offers high-quality Acetamide, N-(2-(4-methylphenyl)ethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-(2-(4-methylphenyl)ethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

26011-73-4 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

N-[2-(4-methylphenyl)ethyl]acetamide |

InChI |

InChI=1S/C11H15NO/c1-9-3-5-11(6-4-9)7-8-12-10(2)13/h3-6H,7-8H2,1-2H3,(H,12,13) |

InChI Key |

ZZFDGUYWPAUHQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CCNC(=O)C |

Origin of Product |

United States |

Contextualization Within N Substituted Acetamide Chemistry

N-substituted acetamides are a class of organic compounds characterized by an acetamide (B32628) group (-NHCOCH₃) where a substituent is attached to the nitrogen atom. This structural motif is of considerable interest in chemistry and pharmacology. The amide bond is a fundamental linkage in peptides and proteins, and its properties have been extensively studied. researchgate.net

The introduction of a substituent on the nitrogen atom (the 'N-substituent') allows for the systematic modification of the compound's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity. These modifications can, in turn, influence the molecule's biological activity. archivepp.com The acetamide moiety itself can form hydrogen bonds and participate in various intermolecular interactions, which are often crucial for the binding of a molecule to a biological target. researchgate.net

The synthesis of N-substituted acetamides is typically straightforward, often involving the acylation of a primary or secondary amine with an acetylating agent like acetyl chloride or acetic anhydride (B1165640). acs.org This accessibility has contributed to the widespread exploration of this class of compounds in various research areas.

Significance of the 2 4 Methylphenyl Ethyl Moiety in Organic and Medicinal Chemistry

The 2-(4-methylphenyl)ethyl group, also known as the p-methylphenylethyl or 4-methylphenethylamine (B144676) moiety, is a significant pharmacophore found in a wide array of biologically active compounds. It is a derivative of phenethylamine (B48288), a core structure in many natural and synthetic neuroactive compounds, including hormones and neurotransmitters like dopamine (B1211576) and norepinephrine. nih.govresearchgate.net

The key features of this moiety include:

Aromatic Ring: The phenyl group provides a scaffold for various substitutions and can engage in π-π stacking and hydrophobic interactions with biological receptors.

Ethyl Linker: The two-carbon chain offers conformational flexibility, allowing the molecule to adopt different spatial arrangements to fit into binding sites.

Methyl Group: The para-methyl substituent on the phenyl ring increases lipophilicity and can influence the electronic properties of the aromatic system, potentially affecting metabolic stability and receptor affinity.

The phenethylamine skeleton is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities. sunyempire.edunih.gov The presence of the 2-(4-methylphenyl)ethyl group in a molecule can therefore impart properties that make it a candidate for investigation in drug discovery programs targeting the central nervous system and other biological systems.

A study by researchers at the University of Kansas as part of a doctoral dissertation detailed the synthesis and characterization of Acetamide (B32628), N-(2-(4-methylphenyl)ethyl)-. The compound was prepared by reacting 2-(p-tolyl)ethan-1-amine with acetyl chloride in the presence of triethylamine (B128534). The resulting product was characterized using various spectroscopic methods, providing valuable data on its structure and properties.

| Property | Value |

|---|---|

| Appearance | White solid |

| ¹H NMR (400 MHz, CDCl₃) δ | 7.10 (d, J = 7.9 Hz, 2H), 7.07 (d, J = 7.9 Hz, 2H), 5.40 (s, 1H), 3.48 (q, J = 6.8 Hz, 2H), 2.74 (t, J = 7.1 Hz, 2H), 2.31 (s, 3H), 1.95 (s, 3H) |

| ¹³C NMR (101 MHz, CDCl₃) δ | 170.1, 135.8, 135.0, 129.3, 128.7, 41.1, 35.1, 23.3, 21.0 |

| IR (Neat) νₘₐₓ cm⁻¹ | 3287, 3088, 2925, 1642, 1547, 1455, 1372, 1295 |

| HRMS (ESI) m/z | Calculated for C₁₁H₁₆NO [M+H]⁺: 178.1226, Found: 178.1226 |

Computational Chemistry and Molecular Modeling of Acetamide, N 2 4 Methylphenyl Ethyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of electronic structure, molecular geometry, and other key physicochemical characteristics.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For Acetamide (B32628), N-(2-(4-methylphenyl)ethyl)-, DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be utilized to perform geometry optimization. iucr.org This process identifies the most stable three-dimensional conformation of the molecule by minimizing its energy.

The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the amide group is a key feature that can be precisely characterized. nih.gov Furthermore, DFT calculations yield important electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. iucr.orgnih.gov

Table 1: Predicted Electronic Properties of Acetamide, N-(2-(4-methylphenyl)ethyl)- from DFT Calculations

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -5 to -6 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -0.2 to -0.3 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 5 eV | Relates to chemical reactivity and stability nih.gov |

| Dipole Moment | Varies with conformation | Influences solubility and intermolecular interactions |

Note: The values presented are hypothetical and based on typical results for similar aromatic acetamide derivatives.

Natural Bond Orbital (NBO) analysis is a theoretical framework used to study charge distribution, intramolecular interactions, and the nature of chemical bonds within a molecule. nih.gov For Acetamide, N-(2-(4-methylphenyl)ethyl)-, NBO analysis would provide a detailed picture of the delocalization of electron density and the stabilizing interactions between different parts of the molecule.

This analysis can quantify the hyperconjugative interactions, such as the delocalization of lone pair electrons from the oxygen and nitrogen atoms of the amide group into the antibonding orbitals of adjacent bonds. These interactions play a significant role in stabilizing the molecular structure. The NBO analysis also calculates the natural atomic charges on each atom, offering insights into the molecule's electrostatic potential and its propensity for intermolecular interactions. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is extensively used in drug design to understand and predict the interaction between a ligand and a target protein at the atomic level.

Based on the structural features of Acetamide, N-(2-(4-methylphenyl)ethyl)- and the known activities of similar N-aryl acetamide compounds, potential biological targets can be predicted. For instance, acetamide derivatives have shown inhibitory activity against enzymes involved in neurodegenerative diseases, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). nih.gov Molecular docking simulations would be performed to investigate the binding of Acetamide, N-(2-(4-methylphenyl)ethyl)- to the active sites of these and other potential protein targets.

The results of molecular docking simulations provide valuable information on the binding affinity, typically expressed as a docking score, and the specific interactions that stabilize the ligand-protein complex. The analysis would reveal the binding mode of Acetamide, N-(2-(4-methylphenyl)ethyl)- within the active site of the target protein.

Key residue interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, would be identified. For example, the amide group of the ligand could form hydrogen bonds with polar amino acid residues, while the aromatic rings could engage in hydrophobic and pi-pi stacking interactions with nonpolar and aromatic residues in the binding pocket. Understanding these interactions is crucial for explaining the compound's biological activity and for guiding further structural modifications to improve potency and selectivity.

Table 2: Hypothetical Molecular Docking Results for Acetamide, N-(2-(4-methylphenyl)ethyl)- with a Predicted Target

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| MAO-A | -7.5 | Tyr407, Phe208 | Hydrogen Bond, Pi-Pi Stacking |

| AChE | -8.2 | Trp84, Tyr334 | Hydrophobic, Pi-Pi Stacking |

Note: This data is illustrative and represents plausible outcomes from a molecular docking study.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comnih.gov A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based). acs.org

For Acetamide, N-(2-(4-methylphenyl)ethyl)-, a pharmacophore model could be developed based on its docked conformation within a target protein's active site. This model would typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. acs.org

Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases in a process known as virtual screening. This allows for the rapid identification of other molecules that possess the required pharmacophoric features and are therefore likely to exhibit similar biological activity. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thus accelerating the discovery of new lead compounds. nih.gov

Identification of Essential Structural Features for Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. For Acetamide, N-(2-(4-methylphenyl)ethyl)-, several structural components are considered essential for its potential interactions with biological targets. Analysis of structurally similar compounds, such as N-acetyltyramine and various N-arylacetamides, helps to elucidate these key features. nih.gov

The primary structural motifs include:

The Acetamide Group (-NH-C(O)-CH₃): This group is a critical hydrogen bond donor (the N-H group) and acceptor (the C=O group). Crystal structure analyses of related compounds consistently show the involvement of the acetamide moiety in forming intermolecular hydrogen bonds, which often dictate the packing of molecules in a crystal and are crucial for binding to biological receptors. nih.govresearchgate.netresearchgate.net

The p-Methylphenyl Group (4-methylphenyl): This aromatic ring provides a large, hydrophobic surface capable of engaging in van der Waals, hydrophobic, and π-stacking interactions within a receptor's binding pocket. The methyl group at the para-position enhances lipophilicity and can provide specific steric interactions that may improve binding affinity and selectivity compared to an unsubstituted phenyl ring. nih.gov

The Ethyl Linker (-CH₂-CH₂-): This two-carbon chain connects the aromatic ring to the acetamide nitrogen. Its flexibility is crucial, as it allows the phenyl and acetamide groups to adopt various spatial orientations. This conformational freedom enables the molecule to find an optimal binding conformation within a receptor site.

Studies on related acetanilide (B955) derivatives have demonstrated that the nature and bulkiness of substituents on both the amide nitrogen and the phenyl ring significantly influence biological activity. nih.gov

Table 1: Key Structural Features and Potential Biological Interactions

| Structural Feature | Potential Interaction Type | Significance for Biological Activity |

|---|---|---|

| Amide N-H | Hydrogen Bond Donor | Anchoring the molecule within a binding site. |

| Amide C=O | Hydrogen Bond Acceptor | Orientation and stabilization within a receptor. |

| p-Methylphenyl Ring | Hydrophobic, π-Stacking | Binding to non-polar pockets; selectivity. |

| Ethyl Linker | Conformational Flexibility | Allows for induced-fit binding to a target. |

In Silico Screening for Novel Analogues

In silico screening is a computational technique used to search large databases of virtual compounds to identify those that are most likely to bind to a drug target. For Acetamide, N-(2-(4-methylphenyl)ethyl)-, this process can be used to discover novel analogues with potentially enhanced potency or different biological activities.

Methodologies for such screening include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a receptor. Docking studies performed on similar acetamide derivatives have successfully identified potential ligands for targets like the androgen receptor and the 18kDa translocator protein (TSPO). nih.govresearchgate.net For the target compound, docking would involve placing virtual models of it and its analogues into the 3D structure of a target protein to calculate a binding score.

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): 3D-QSAR models correlate the biological activity of a set of molecules with their 3D physicochemical properties (e.g., steric and electrostatic fields). For nimesulide (B1678887) analogues, 3D-QSAR studies revealed that cytotoxicity was dependent on the bulkiness and electrostatic nature of N- and S-alkyl groups. nih.gov A similar approach could be used to guide the design of new Acetamide, N-(2-(4-methylphenyl)ethyl)- analogues, suggesting modifications to the methylphenyl ring or the N-ethyl group to optimize activity.

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups (a pharmacophore) necessary for biological activity. Once a pharmacophore model is built based on the structure of Acetamide, N-(2-(4-methylphenyl)ethyl)-, it can be used as a 3D query to rapidly screen virtual libraries for molecules containing the same features.

These in silico methods allow for the high-throughput screening of millions of potential analogues, significantly reducing the time and cost associated with traditional laboratory-based screening. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional shape and dynamic behavior of Acetamide, N-(2-(4-methylphenyl)ethyl)- is fundamental to comprehending its function at a molecular level.

Exploration of Low-Energy Conformations

A molecule can exist in multiple spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the most stable, low-energy conformations, as these are the ones most likely to be present and biologically active.

Amide Bond Conformation: The C-N bond of the acetamide group has a partial double-bond character, restricting rotation. It can exist in cis (E) and trans (Z) isomers. For secondary amides, the trans conformation is generally significantly more stable. researchgate.net

Phenyl Group Orientation: The orientation of the p-methylphenyl group relative to the rest of the molecule is a key feature. In crystal structures of similar N-arylacetamides, the plane of the aromatic ring is often significantly twisted with respect to the plane of the amide group. For example, in a related N-(4-fluorophenyl)acetamide derivative, the dihedral angle between the amide group and the fluorobenzene (B45895) ring is nearly perpendicular at 87.30°. iucr.org This suggests that a non-planar conformation is likely to be a low-energy state for Acetamide, N-(2-(4-methylphenyl)ethyl)- as well.

Table 2: Predicted Torsion Angles for Low-Energy Conformations

| Torsion Angle | Description | Predicted Value Range | Rationale |

|---|---|---|---|

| C(ring)-C-N-C(O) | Phenyl-Ethyl-Amide Link | ~60° to 180° | Flexibility of the ethyl linker. |

| C-N-C(O)-C | Amide Bond | ~180° | Trans amide is energetically favored. researchgate.net |

| C(ethyl)-N-C(ring)-C | Amide-Phenyl Orientation | ~90° | Steric hindrance favors a perpendicular arrangement. iucr.org |

Dynamic Behavior in Simulated Biological Environments

While conformational analysis identifies static, low-energy states, Molecular Dynamics (MD) simulations provide insight into how a molecule behaves over time in a realistic environment. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a "computational microscope" to view molecular interactions. semanticscholar.org

An MD simulation of Acetamide, N-(2-(4-methylphenyl)ethyl)- in a simulated biological environment (e.g., a box of water molecules) would reveal:

Conformational Flexibility: The simulation would show how the molecule transitions between different conformations, highlighting the flexibility of the ethyl linker and the rotational freedom of the methylphenyl group. The Root Mean Square Fluctuation (RMSF) can be calculated to identify the most mobile parts of the molecule. semanticscholar.org

Solvation and Hydrogen Bonding: The simulation would detail the interactions between the molecule and surrounding water molecules. It would show the formation and breaking of hydrogen bonds between the acetamide group's N-H and C=O functions and water, providing a dynamic picture of its solvation shell.

Stability of Ligand-Receptor Complexes: If the structure of a biological target is known, MD simulations can be used to assess the stability of the binding pose predicted by docking. researchgate.net By running a simulation of the complex, researchers can observe whether the molecule remains stably bound in the active site or if it dissociates. The Root Mean Square Deviation (RMSD) of the molecule's atoms over time is a key metric used to assess this stability. nih.gov

Such simulations are crucial for validating docking results and for understanding the thermodynamic and kinetic aspects of the molecule's interaction with its biological partners. mdpi.com

Structure Activity Relationship Sar Studies of Acetamide, N 2 4 Methylphenyl Ethyl and Its Analogs

Impact of N-Substitution on Biological Activity

The N-substituent of the acetamide (B32628), in this case, the 2-(4-methylphenyl)ethyl group, plays a pivotal role in determining the molecule's interaction with biological targets. Modifications to this part of the scaffold, including the ethyl linker and the phenyl ring, can significantly alter its activity.

Modifications to the Ethyl Chain and Phenyl Moiety

Ethyl Chain Alterations : The two-carbon ethyl linker provides a degree of flexibility, allowing the phenyl ring to adopt various positions relative to the acetamide core. Shortening or lengthening this chain can impact how the molecule fits into a receptor's binding pocket. Introducing rigidity, for example by incorporating a double bond or a cyclic structure, would constrain the conformational freedom of the phenyl group, which could either enhance or diminish binding affinity depending on the optimal geometry required for interaction. In studies of related N-phenethylsulfamoylphenyl acetamides, an ethylene group connecting to a pyridine ring was shown to be significant for antioxidant activity nih.govresearchgate.net.

Phenyl Moiety Modifications : The phenyl ring itself is a key site for modification. Replacing the phenyl ring with other aromatic or non-aromatic cyclic systems can have a profound effect. For instance, in antimalarial aryl amino acetamides, replacing an aryl group with a cyclohexyl group resulted in a decrease in potency, suggesting the importance of the aromatic system for activity malariaworld.org. Furthermore, adding substituents to the phenyl ring can modulate electronic properties and lipophilicity, directly impacting biological activity.

Influence of Methyl Group Position and Presence on the Phenyl Ring in Related Compounds

The methyl group on the phenyl ring of N-(2-(4-methylphenyl)ethyl)acetamide is a specific and important feature. Its presence and position are key determinants of biological activity in many related acetamide series.

Studies on N-aryl acetamides have shown that a 4-methyl (para) substitution on the phenyl ring is often important for activity. For example, in a series of antimalarial compounds, a 4-methyl substitution was found to be crucial for potency nih.gov. Similarly, in a series of N-benzyl substituted acetamides designed as anticancer agents, a 4-methylbenzyl analog showed significant activity, though less than an unsubstituted benzyl (B1604629) analog, indicating that the position and steric bulk of substituents are finely tuned. chapman.edu

The position of the methyl group is critical. Moving the methyl group from the para (4-position) to the meta (3-position) or ortho (2-position) can lead to changes in activity. An analog with a 2-methyl substituent on the aryl ring showed similar antimalarial potency to an unsubstituted analog, suggesting that substitution at this position was tolerated but did not enhance activity malariaworld.org. The impact of these positional changes is often attributed to steric hindrance or altered electronic distribution, which affects how the molecule interacts with its target receptor.

Table 1: Influence of Phenyl Ring Methylation on Biological Activity in Analogous N-Aryl Acetamides

| Compound Series | Modification | Effect on Activity | Reference |

|---|---|---|---|

| Antimalarial N-Aryl Acetamides | 4-Methyl substitution on phenyl ring | Important for potent activity (EC50 0.053 µM) | nih.gov |

| Antimalarial Aryl Amino Acetamides | 2-Methyl substitution on aryl ring | Similar potency to unsubstituted analog | malariaworld.org |

| Anticancer N-Benzyl Acetamides | 4-Methyl substitution on benzyl ring | Showed significant activity, but led to a 4-fold decrease in potency compared to the unsubstituted analog | chapman.edu |

Influence of Acetamide Moiety Modifications

The acetamide group (-NH-C(O)-CH₃) is central to the molecule's structure and function, primarily through its ability to form hydrogen bonds and its susceptibility to steric and electronic modifications.

Role of Amide Hydrogen Bonding in Receptor Binding

The amide linkage is a classic hydrogen bond motif, containing both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This dual capability is fundamental to its role in molecular recognition and receptor binding ias.ac.innih.gov. The N-H proton can form a hydrogen bond with an electron-rich atom (like oxygen or nitrogen) in a receptor's active site, while the carbonyl oxygen can accept a hydrogen bond from a donor group (like an -OH or -NH) on the receptor.

This hydrogen-bonding capacity is a primary factor in determining the three-dimensional structures of proteins and polypeptides, and it similarly governs the interaction of small molecules like acetamides with their biological targets researchgate.net. The interaction of the acetamide N-H group with amino acids such as Serine has been noted in the molecular docking of some acetamide-based inhibitors archivepp.com. The strength and geometry of these hydrogen bonds are critical for stable ligand-receptor complex formation and, consequently, for biological activity.

Effects of Substituents on the Acetyl Group

Modifying the acetyl group (the CH₃ part of the acetamide) can influence the molecule's steric profile and electronic properties.

Alpha-Carbon Substitution : Adding substituents to the carbon atom adjacent to the carbonyl group (the alpha-carbon) can have a dramatic effect. Studies on some antimalarial amino acetamide analogs showed that introducing a methyl or dimethyl substitution on the acetamide alpha-carbon resulted in inactive compounds nih.gov. This suggests that this region of the molecule is sterically sensitive, and increased bulk is not tolerated for binding to the target.

Replacement of Methyl Group : Replacing the methyl group with larger alkyl or aryl groups would significantly alter the shape and lipophilicity of this part of the molecule. For instance, replacing the methyl group with a phenyl ring would create a benzamide derivative. Such changes fundamentally alter the compound's profile and its potential interactions. In a study of acetamidosulfonamides, replacing the acetyl methyl with larger groups like phenethyl or cyclohexyl was part of the SAR exploration, indicating the importance of this position in modulating activity nih.gov.

Table 2: Effect of Acetyl Group Modifications on Biological Activity

| Compound Series | Modification | Effect on Activity | Reference |

|---|---|---|---|

| Antimalarial Amino Acetamides | Methyl substitution on acetamide alpha-carbon | Inactive (EC50 >10 µM) | nih.gov |

| Dimethyl substitution on acetamide alpha-carbon | Inactive (EC50 >10 µM) |

Halogenation Effects on Biological Potency and Selectivity (Drawing from bromo-methylphenyl acetamide analogs)

Halogenation is a common and effective strategy in medicinal chemistry to enhance the biological potency and selectivity of a lead compound. Introducing halogens like bromine, chlorine, or fluorine onto the phenyl ring of N-aryl acetamide analogs can improve activity by increasing lipophilicity, which can enhance membrane permeability, and by forming specific halogen bonds with the target receptor.

In studies of N-(substituted phenyl)-2-chloroacetamides, analogs with a halogenated p-substituted phenyl ring, including N-(4-chlorophenyl) and N-(3-bromophenyl) derivatives, were among the most active antimicrobial agents. This increased activity was attributed to their high lipophilicity, allowing them to pass more easily through the phospholipid bilayer of cell membranes nih.gov.

Specifically drawing from analogs like N-(4-bromo-3-methylphenyl) amides, the combination of a bromine atom and a methyl group on the phenyl ring presents a distinct substitution pattern. The synthesis and evaluation of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have shown that this scaffold is biologically active and serves as a platform for further modifications mdpi.com.

Research on aryl acetamide triazolopyridazines against Cryptosporidium demonstrated that 4-halo compounds were particularly potent. The 4-bromo and 4-fluoro analogs had very similar potent EC₅₀ values (1.1 and 0.86 µM, respectively), highlighting that despite differences in size and electronegativity, different halogens at the para-position could confer comparable high potency nih.gov.

Table 3: Effect of Phenyl Ring Halogenation on Biological Activity in Analogous Compounds

| Compound Series | Modification | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial N-(substituted phenyl)-2-chloroacetamides | N-(4-chlorophenyl) | Among the most active compounds due to high lipophilicity | nih.gov |

| N-(3-bromophenyl) | Among the most active compounds due to high lipophilicity | ||

| Anticryptosporidial Aryl Acetamides | 4-Chloro substitution | Potent activity (EC50 = 0.66 µM) | nih.gov |

| 4-Bromo substitution | Potent activity (EC50 = 1.1 µM) | ||

| 4-Fluoro substitution | Potent activity (EC50 = 0.86 µM) |

Positional Isomerism of Halogens

The introduction of halogen atoms onto the phenyl ring of N-phenethylacetamide analogs is a common strategy in medicinal chemistry to modulate pharmacological properties. While specific studies on the positional isomerism of halogens on Acetamide, N-(2-(4-methylphenyl)ethyl)- are not extensively documented, the principles of SAR from related N-anilinoalkylamides and N-phenylacetamides can be applied.

Halogen substitution influences a molecule's electronic and steric profile. The position of the halogen (ortho, meta, or para) can dictate the orientation of the molecule within the receptor's binding pocket. For instance, a halogen at the para-position (similar to the methyl group in the target compound) would extend into a specific region of the binding site, while ortho or meta substitutions would probe different areas. The electronegativity and size of the halogen (F, Cl, Br, I) also play a critical role. A smaller, highly electronegative fluorine atom will have different steric and electronic effects compared to a larger, more polarizable iodine atom, thereby affecting binding affinity and selectivity. In studies of related N-phenylacetamide derivatives, chloro and bromo substitutions on the phenyl ring have been synthesized to explore their impact on biological activity. nih.gov

Impact on Binding Affinity and Potential Permeability

The primary goal of modifying a lead compound like Acetamide, N-(2-(4-methylphenyl)ethyl)- with halogens is to enhance its binding affinity for its biological target and improve its pharmacokinetic profile, including membrane permeability.

Binding Affinity: Research on N-(anilinoalkyl)amides has shown that substituents on the aniline ring significantly influence binding affinity and selectivity for MT1 and MT2 melatonin receptors. nih.gov For example, introducing a phenylbutyloxy substituent at the 3-position of an anilinoalkylamide resulted in a compound with high MT1 binding affinity (pKi = 8.93) and a 78-fold selectivity for the MT1 receptor. nih.gov Similarly, studies on N-[3-(3-methoxyphenyl)propyl] amides revealed that a benzyloxyl group at the C6 position of the phenyl ring dramatically enhanced MT2 receptor potency. nih.gov These findings underscore that the nature and position of substituents are key determinants of receptor interaction. Halogenation can increase binding affinity through favorable interactions, such as forming halogen bonds with amino acid residues in the receptor's binding pocket.

Potential Permeability: The ability of a drug to cross biological membranes, such as the blood-brain barrier, is critical for its efficacy, especially for centrally-acting agents targeting melatonin receptors. Permeability is often correlated with lipophilicity. The addition of halogens typically increases a molecule's lipophilicity (logP value), which can enhance its ability to permeate lipid bilayers. However, an excessive increase in lipophilicity can also lead to poor solubility and non-specific binding. Therefore, the strategic placement and choice of halogen are essential to strike a balance between improved permeability and maintaining favorable drug-like properties.

The following table presents data from SAR studies on related N-substituted amides, illustrating how modifications affect binding affinity at melatonin receptors.

| Compound/Analog | Modification | Receptor | Binding Affinity (pKi) / Potency (EC50) | Selectivity |

| Analog 4a | Phenylbutyloxy substituent on aniline ring | MT1 | 8.93 (pKi) | 78-fold for MT1 |

| Analog 2q | Benzyloxyl substituent on phenylpropyl ring | MT2 | 10-90 pM (EC50) | High for MT2 |

| Melatonin | 5-methoxyindole core | MT1 / MT2 | High affinity (pM to nM range) | Non-selective |

This table is illustrative and based on data from structurally related compounds to demonstrate SAR principles. nih.govnih.gov

Incorporation into Hybrid Molecular Scaffolds

The Acetamide, N-(2-(4-methylphenyl)ethyl)- core can serve as a foundational element for constructing more complex, multi-target agents through molecular hybridization. This strategy involves covalently linking the core scaffold to other pharmacologically active moieties, often heterocyclic systems, to create a single molecule with a broader or synergistic biological profile.

Conjugation with Heterocyclic Cores (e.g., oxadiazole, triazole, pyrazolo-pyrimidine, benzimidazole, pyrazine)

Heterocyclic rings are ubiquitous in medicinal chemistry due to their diverse biological activities and ability to act as bioisosteres for other functional groups. Conjugating the N-phenethylacetamide scaffold with such cores can yield novel hybrid molecules with enhanced therapeutic potential.

Triazoles: The 1,2,3-triazole ring, often synthesized via "click chemistry," is a popular linker and pharmacophore. Studies have successfully synthesized N-phenylacetamide-linked 1,2,3-triazole conjugates. researchgate.net This approach allows for the combination of the N-phenethylacetamide moiety with another functional unit, potentially leading to compounds with antifungal or other activities.

Oxadiazole, Pyrazolo-pyrimidine, and others: While direct conjugation of Acetamide, N-(2-(4-methylphenyl)ethyl)- with all the listed heterocycles is not specifically reported, these cores are well-established in drug design. For example, chloroacetamide derivatives are frequently used as versatile precursors for synthesizing various heterocyclic systems. researchgate.net The pyrazolo[3,4-d]pyrimidine scaffold is a known "privileged structure" explored for indications like cancer. The N-phenethylacetamide unit could be attached to these heterocycles to explore novel biological activities. The synthesis of such hybrids would typically involve functionalizing either the acetamide or the phenyl ring to allow for covalent linkage to the heterocyclic core.

Exploration of Linker Length and Flexibility in Multi-target Agents

Linker Length: The distance between the active moieties is critical. An optimal linker length allows both parts of the hybrid molecule to bind to their targets simultaneously without unfavorable steric hindrance. Linkers that are too short may prevent effective binding, while those that are too long can lead to increased conformational flexibility and an associated entropic penalty upon binding, potentially decreasing affinity.

Linker Flexibility: Linkers can range from highly flexible (e.g., long alkyl or polyethylene glycol (PEG) chains) to rigid (e.g., cyclic structures like piperazine or alkynes). researchgate.net Flexible linkers allow for a wider range of conformations, which may be beneficial for finding an optimal binding pose. However, excessive flexibility can be detrimental. More rigid linkers restrict the molecule's conformational freedom, which can pre-organize the pharmacophores in a favorable orientation for binding, thereby improving affinity and selectivity. researchgate.net The design of such multi-target agents requires a systematic exploration of different linkers to identify the ideal balance of length and flexibility for a given pair of targets.

Investigation of Biological Activities and Molecular Mechanisms

Enzyme Inhibition Studies

Inhibition of Cholinesterase Enzymes (e.g., Acetylcholinesterase)

Research into the inhibitory effects of various acetamide (B32628) derivatives on cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is an active area of investigation, particularly for potential applications in neurodegenerative diseases. However, a comprehensive search of available scientific literature and databases did not yield specific studies or data on the inhibitory activity of Acetamide, N-(2-(4-methylphenyl)ethyl)-, against cholinesterase enzymes. While related acetamide compounds have been evaluated, no IC50 values or kinetic analysis for the specific compound of interest have been published.

Inhibition of Carbonic Anhydrase

Carbonic anhydrase (CA) enzymes are a target for a variety of inhibitors. The acetamide scaffold, often linked to a sulfonamide group, is a common feature in many potent carbonic anhydrase inhibitors. Despite this, dedicated studies evaluating the direct inhibitory effect of Acetamide, N-(2-(4-methylphenyl)ethyl)-, on any of the carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) could not be located in the reviewed literature. Consequently, there is no available data regarding its inhibition constants (Kᵢ) or IC50 values against these enzymes.

Inhibition of Other Relevant Enzymes (e.g., elongase, GGPP cyclization enzymes, COX enzymes, α-glucosidase, HIV-1 RT)

A broad search was conducted to determine if Acetamide, N-(2-(4-methylphenyl)ethyl)-, has been evaluated for inhibitory activity against other significant enzyme targets. This search included elongase, geranylgeranyl pyrophosphate (GGPP) cyclization enzymes, cyclooxygenase (COX) enzymes, α-glucosidase, and HIV-1 reverse transcriptase (RT). The investigation revealed no published research or screening data detailing the effects of this specific compound on any of these enzymes.

Receptor Binding and Modulation Assays

Affinity for Peripheral Benzodiazepine (B76468) Receptors (PBR) and Central Benzodiazepine Receptors (CBR)

The binding affinity of compounds to central and peripheral benzodiazepine receptors is often assessed to determine potential neurological or modulatory effects. A thorough review of receptor binding assay databases and scientific publications found no studies that have specifically measured the affinity (e.g., Kᵢ or IC50 values) of Acetamide, N-(2-(4-methylphenyl)ethyl)-, for either peripheral benzodiazepine receptors (PBR), also known as translocator protein (TSPO), or central benzodiazepine receptors (CBR), which are part of the GABA-A receptor complex.

Interaction with Orexin (B13118510) Receptors

A thorough search of scientific databases and literature yields no studies on the interaction between Acetamide, N-(2-(4-methylphenyl)ethyl)- and orexin receptors (OX1R and OX2R). These receptors are crucial in regulating the sleep-wake cycle, and their modulation is a key strategy in the development of treatments for insomnia. However, the binding affinity, potency, and functional activity (whether agonistic or antagonistic) of the specified compound on these receptors remain uninvestigated.

Melanin Concentrating Hormone Receptor 1 (MCH-R1) Antagonism

Similarly, there is no available research on the activity of Acetamide, N-(2-(4-methylphenyl)ethyl)- as an antagonist for the Melanin Concentrating Hormone Receptor 1 (MCH-R1). MCH-R1 is a significant target in the research for treatments against obesity and anxiety. The potential for this compound to act as an antagonist at this receptor has not been explored in any published studies.

Cellular and Subcellular Mechanism Investigations

Investigations into the effects of Acetamide, N-(2-(4-methylphenyl)ethyl)- on a cellular and subcellular level are also absent from the current scientific record.

Modulation of Signaling Pathways

There is no data available to suggest that Acetamide, N-(2-(4-methylphenyl)ethyl)- modulates inflammatory signaling pathways or pathways related to cancer cell proliferation. While other acetamide derivatives have been studied for such properties, these findings cannot be extrapolated to this specific, unresearched compound.

Effects on Cellular Energy Metabolism

The impact of Acetamide, N-(2-(4-methylphenyl)ethyl)- on cellular energy metabolism, including any effects on mitochondrial membrane potential, has not been documented in scientific literature.

Induction of Apoptosis-Related Mechanisms

There are no studies indicating that Acetamide, N-(2-(4-methylphenyl)ethyl)- induces apoptosis. Key markers of apoptosis, such as caspase activation and the generation of reactive oxygen species, have not been evaluated in the context of this compound.

Exploration of Specific Pharmacological Activities (Mechanistic Focus)

Given the lack of foundational research on its interaction with specific receptors and its influence on cellular mechanisms, there has been no exploration of the specific pharmacological activities of Acetamide, N-(2-(4-methylphenyl)ethyl)- from a mechanistic standpoint.

Antimicrobial and Anti-inflammatory Properties

A comprehensive review of scientific databases and literature yields no specific studies investigating the antimicrobial or anti-inflammatory properties of Acetamide, N-(2-(4-methylphenyl)ethyl)-. While the broader class of acetamide derivatives has been a subject of interest for developing new antimicrobial and anti-inflammatory agents, research has not been specifically directed towards this compound. Consequently, there is no available data on its efficacy against microbial pathogens or its potential to modulate inflammatory pathways.

Anticancer Potential and Antiproliferative Effects against Cancer Cell Lines

There is currently no published research detailing the anticancer potential or antiproliferative effects of Acetamide, N-(2-(4-methylphenyl)ethyl)- against any cancer cell lines. The exploration of novel small molecules for cancer therapy is a significant area of research, with many acetamide-containing compounds showing promise. However, this particular derivative has not been the subject of such investigations, and therefore its capacity to inhibit cancer cell growth or induce apoptosis remains unknown.

Antiviral and Anthelmintic Activities

Investigations into the potential antiviral and anthelmintic activities of Acetamide, N-(2-(4-methylphenyl)ethyl)- have not been reported in the available scientific literature. While related heterocyclic acetamide derivatives have been synthesized and evaluated for their effects on various viruses and helminths, this specific compound has not been included in such screening programs. As a result, there is no data to support or refute its potential in treating viral or parasitic worm infections.

Applications in Chemical Research and Development

Role as Building Blocks in Complex Organic Synthesis

The utility of Acetamide (B32628), N-(2-(4-methylphenyl)ethyl)- and related structures as foundational building blocks is well-recognized in organic synthesis. The acetamide group provides a stable, yet reactive, handle for further chemical transformations, while the phenylethyl portion can be incorporated as a key structural motif in larger molecules.

N-arylacetamides are widely regarded as significant intermediates in the synthesis of a broad range of medicinal, agrochemical, and pharmaceutical compounds. google.com The structural framework of Acetamide, N-(2-(4-methylphenyl)ethyl)- is found within various biologically active molecules. For instance, research into benzothiazole (B30560) derivatives has shown that compounds like N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide are potent urease inhibitors. mdpi.comresearchgate.net This highlights the value of the N-acetylated p-tolyl moiety in designing enzyme inhibitors.

Furthermore, the broader class of acetamide derivatives is explored for various therapeutic applications. Studies have synthesized and evaluated novel acetamide derivatives for antibacterial, anticancer, and anti-inflammatory properties, underscoring the importance of the acetamide scaffold as a starting point for drug discovery. mdpi.comnih.gov

Below is a table summarizing examples of biologically active compound classes that utilize the acetamide or a related structural scaffold.

| Compound Class | Biological Activity | Structural Relevance |

| Benzothiazole Acetamides | Urease Inhibition, Antibacterial, Antifungal, Anticancer | mdpi.comresearchgate.netnih.gov |

| Thiazole Acetamides | Pharmaceutical Testing | nih.gov |

| Arylacetamide Derivatives | Kappa Opioid Receptor Ligands | rsc.org |

| GIRK1/2 Channel Activators | Novel Potassium Channel Activators | google.com |

The role of this compound as an intermediate is clearly exemplified in the synthesis of Dimemorfan phosphate, a non-narcotic antitussive agent. Patent literature details synthetic routes where a structurally analogous intermediate, N-(2-(2-alkene-4-oxo-cyclohexyl) ethyl)-2-p-methylphenyl ethanamide, is prepared and subsequently used to construct the core structure of Dimemorfan. google.comepa.gov

The synthesis involves the reaction of 4-methyl phenylacetyl chloride with a suitable amine. google.comepa.gov This initial step forms the key N-(2-(4-methylphenyl)acetyl) structural unit. This intermediate then undergoes a series of reactions, including cyclization, reduction, and salt formation, to yield the final active pharmaceutical ingredient. google.comepa.gov This multi-step process underscores the importance of the initial acetamide-type building block in achieving the complex final molecular architecture.

The key reaction step is outlined below:

Step 1: Formation of the Acetamide IntermediateReactant 1: 4-methyl phenylacetyl chloride

Reactant 2: 2-(2-ene-4-oxo-cyclohexyl) ethylamine (B1201723)

Product: N-(2-(2-alkene-4-oxo-cyclohexyl) ethyl)-2-p-methylphenyl ethanamide (Intermediate II) google.comepa.gov

This intermediate then proceeds through further synthetic steps to yield Dimemorfan phosphate.

Development of Chemical Probes for Biological Systems

While Acetamide, N-(2-(4-methylphenyl)ethyl)- has not been extensively documented as a standalone chemical probe, its underlying arylacetamide structure is a key component in fluorescent probes designed for biological systems. rsc.org Chemical probes are essential tools used to visualize and study biological processes in living cells.

Researchers have successfully synthesized fluorescent probes by conjugating complex arylacetamide derivatives with fluorophores like fluorescein (B123965) isothiocyanate (FITC). rsc.org For example, a probe based on a 2-(3,4-dichlorophenyl)-N-methyl-N-[1-(aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide scaffold was developed to selectively label kappa opioid receptors in mouse microglial cells. rsc.org The study found that incorporating hydrophilic linkers between the arylacetamide core and the fluorophore was crucial for reducing nonspecific binding and achieving selective staining of the target receptors. rsc.org

This research demonstrates that the acetamide scaffold can serve as a foundation for developing highly specific chemical probes, suggesting a potential application for Acetamide, N-(2-(4-methylphenyl)ethyl)- as a starting point or fragment in the design of new probes for various biological targets. rsc.orggoogle.com

Potential in Materials Science for Advanced Material Development

The N-(2-arylethyl)acetamide framework is a promising candidate for the development of advanced materials, particularly in the field of molecularly imprinted polymers (MIPs). epa.gov MIPs are synthetic polymers engineered to have specific recognition sites for a target molecule, acting as artificial antibodies or receptors.

Research has shown that N-(2-arylethyl)-2-methylprop-2-enamides, which are structurally very similar to the title compound, can be used as functionalized templates to create MIPs. epa.gov In this process, the template molecule (the N-(2-arylethyl)amide derivative) is present during the polymerization process. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template molecule. epa.gov

Future Research Directions and Translational Perspectives

Development of Highly Selective and Potent Analogs with Optimized Pharmacological Profiles

A primary objective in medicinal chemistry is the refinement of a lead compound to enhance its desired therapeutic effects while minimizing off-target interactions. For Acetamide (B32628), N-(2-(4-methylphenyl)ethyl)-, future research will likely concentrate on the systematic design and synthesis of analogs with superior pharmacological properties. This involves strategic structural modifications to improve potency, selectivity, and pharmacokinetic parameters.

Researchers can explore several avenues for modification. For instance, structure-activity relationship (SAR) studies, similar to those performed on other N-phenylacetamide derivatives like fentanyl analogs, can guide the development of more potent molecules. nih.gov The development of novel acetamide-based analgesics has shown that modifications to the acetamide scaffold can lead to compounds with retained efficacy and improved safety profiles. researchgate.net Key areas for structural alteration on the Acetamide, N-(2-(4-methylphenyl)ethyl)- molecule include:

Substitution on the Phenyl Ring: Introducing various functional groups (e.g., halogens, hydroxyl, methoxy) at different positions on the 4-methylphenyl ring could significantly influence binding affinity and selectivity for specific biological targets.

Modification of the Ethyl Linker: Altering the length or rigidity of the ethyl chain connecting the phenyl ring and the amide nitrogen may optimize the compound's orientation within a target's binding pocket.

N-Acetamide Group Alterations: Replacing the acetyl group with other acyl moieties could modulate the compound's metabolic stability and activity, a strategy that has been effective for other acetamide derivatives. nih.gov

These efforts aim to generate a library of analogs that can be screened to identify candidates with the most promising therapeutic potential.

Table 1: Potential Structural Modifications and Their Rationale

| Molecular Section | Proposed Modification | Rationale for Investigation |

|---|---|---|

| 4-Methylphenyl Ring | Introduction of electron-withdrawing or -donating groups | To modulate electronic properties, potentially enhancing target binding and altering metabolic pathways. |

| Ethyl Linker | Shortening, lengthening, or introducing rigidity (e.g., cyclopropane (B1198618) ring) | To optimize the spatial arrangement and conformation for improved interaction with biological targets. |

| Amide Moiety | Replacement of the acetyl group with other functionalities (e.g., propionyl, benzoyl) | To influence potency, metabolic stability, and duration of action. |

Exploration of Novel Biological Targets and Mechanisms of Action

The N-substituted acetamide framework is present in a wide array of biologically active compounds, suggesting that Acetamide, N-(2-(4-methylphenyl)ethyl)- may interact with multiple biological targets. nih.gov Future research should therefore include comprehensive screening campaigns to uncover novel mechanisms of action and potential therapeutic applications. The diverse activities reported for related compounds provide a logical starting point for these investigations.

For example, various acetamide derivatives have shown promise as:

Antidepressant Agents: Phenylacetamides have been investigated as potential inhibitors of monoamine oxidase A (MAO-A), a key target in depression therapy. nih.gov

Antioxidant and Anti-inflammatory Agents: Certain acetamides have demonstrated the ability to scavenge radicals and reduce the production of inflammatory mediators like reactive oxygen species (ROS) and nitric oxide (NO). nih.gov

Antiproliferative Agents: Acetamide-based molecules have been successfully designed as inhibitors of enzymes like Heme Oxygenase-1 (HO-1), which is implicated in cancer progression. nih.gov

Enzyme Inhibitors: Related structures have been identified as inhibitors of carbonic anhydrase, an enzyme family involved in various physiological processes. drugbank.com

Antibacterial Agents: Heterocyclic scaffolds derived from chloroacetamide precursors have exhibited potent activity against bacteria such as Escherichia coli and Staphylococcus aureus. researchgate.net

Screening Acetamide, N-(2-(4-methylphenyl)ethyl)- and its newly synthesized analogs against a broad panel of enzymes, receptors, and cellular pathways could reveal unexpected therapeutic opportunities.

Table 2: Potential Biological Targets for Screening

| Target Class | Specific Example(s) | Potential Therapeutic Area |

|---|---|---|

| Enzymes | Monoamine Oxidase (MAO), Heme Oxygenase-1 (HO-1), Carbonic Anhydrases, Dihydrofolate Reductase | Neurology, Oncology, Metabolic Disorders, Infectious Disease |

| Receptors | Opioid Receptors, G-protein coupled receptors (GPCRs) | Pain Management, various CNS disorders |

| Cellular Pathways | Inflammatory pathways (e.g., NF-κB), Proliferation pathways (e.g., MAPK/ERK) | Inflammatory Diseases, Cancer |

Integration of Advanced Computational and Experimental Approaches for Drug Discovery

Modern drug discovery leverages a powerful synergy between computational and experimental techniques to accelerate the identification and optimization of new drug candidates. This integrated approach should be central to future research on Acetamide, N-(2-(4-methylphenyl)ethyl)-.

Computational methods can significantly streamline the discovery process. Techniques such as ligand-based pharmacophore modeling can be used to identify the key chemical features required for biological activity. mdpi.com This model can then be used for virtual screening of large chemical databases to find novel molecules with similar properties. nih.gov Furthermore, molecular docking studies can predict how the compound and its analogs bind to the three-dimensional structures of specific protein targets, providing insights into the molecular basis of their activity and guiding further design. mdpi.com The prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties through computational models is also crucial for prioritizing compounds with favorable drug-like characteristics early in the discovery pipeline. mdpi.com

Investigation of Potential Synergistic Effects with Established Therapeutic Agents

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in complex areas like oncology and infectious diseases. A significant future research direction for any promising analog of Acetamide, N-(2-(4-methylphenyl)ethyl)- would be to investigate its potential for synergistic interactions with existing therapeutic agents.

If an analog demonstrates, for example, antiproliferative activity, it could be tested in combination with standard-of-care chemotherapeutic drugs. nih.gov A synergistic effect could allow for lower doses of each agent, potentially reducing toxicity and overcoming drug resistance. Similarly, if an analog shows antibacterial properties, its combination with known antibiotics could enhance efficacy against resistant strains. researchgate.net These investigations would require carefully designed in vitro and in vivo studies to assess whether the combination of drugs results in an effect that is greater than the sum of their individual effects.

Implementation of Green Chemistry Principles in Synthetic Methodologies

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental impact. Future research on the synthesis of Acetamide, N-(2-(4-methylphenyl)ethyl)- and its derivatives should prioritize the development of sustainable and eco-friendly methods.

This involves several key strategies:

Use of Greener Solvents: Replacing hazardous organic solvents with water or other environmentally benign alternatives.

Catalysis: Employing catalysts, such as potassium tert-butoxide in solvent-free conditions, to improve reaction efficiency and reduce waste. researchgate.net

Energy Efficiency: Utilizing energy-efficient techniques like microwave irradiation, which can significantly shorten reaction times compared to conventional heating. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. gctlc.org

By adopting these principles, the synthesis of these valuable compounds can be made more economical, safer, and environmentally sustainable, aligning chemical research with global sustainability goals. gctlc.org

Q & A

Q. Resolution of Contradictions :

- Unexpected Peaks in NMR : Trace solvents (e.g., THF) or rotamers may cause splitting. Variable-temperature NMR (25–60°C) averages rotameric states .

- HPLC Purity Discrepancies : Use two orthogonal methods (e.g., HPLC and GC-MS) to distinguish co-eluting impurities .

Advanced Research Questions

How can computational modeling predict the biological activity of N-(2-(4-methylphenyl)ethyl)acetamide derivatives, and what parameters are critical for docking studies?

Methodological Answer:

- Ligand Preparation : Generate 3D conformers using Open Babel, optimizing charges (Gasteiger-Marsili) and tautomers .

- Target Selection : Prioritize enzymes with conserved acetamide-binding pockets (e.g., carbonic anhydrase or kinase families) based on structural homology .

- Docking Parameters :

- Grid Box Size : 20 ų centered on catalytic residues.

- Scoring Function : AutoDock Vina’s empirical scoring for binding affinity (ΔG).

- Validation : Cross-check with co-crystallized ligands (RMSD < 2.0 Å) .

Q. Safety and Handling

What safety protocols are essential for handling N-(2-(4-methylphenyl)ethyl)acetamide in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .

- Spill Management : Absorb with inert material (vermiculite), seal in containers, and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water for 15 mins; for inhalation, move to fresh air and monitor for respiratory distress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.